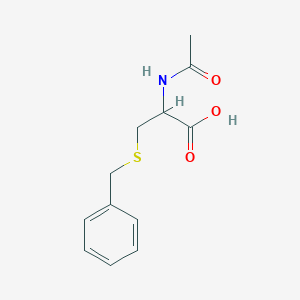

2-Acetamido-3-(benzylthio)propanoic acid

Overview

Description

2-Acetamido-3-(benzylthio)propanoic acid, also known as N-Acetyl-S-benzyl-DL-cysteine, is a derivative of amino acids . It has a molecular formula of C12H15NO3S and a molecular weight of 253.32 g/mol .

Molecular Structure Analysis

The molecular structure of 2-Acetamido-3-(benzylthio)propanoic acid consists of 12 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

The boiling point and other physical and chemical properties of 2-Acetamido-3-(benzylthio)propanoic acid are not specified in the sources I found .Scientific Research Applications

Infectious Disease Research

“N-Acetyl-S-benzyl-DL-cysteine” is used in infectious disease research. It is listed among the Anti-HIV agents, suggesting its potential role in the treatment or prevention of HIV .

Analytical Standards

This compound is used as an analytical standard in various research fields. Analytical standards are substances used to calibrate measurements in scientific research, ensuring the accuracy and reliability of data .

Biomarker of Exposure to Benzene and Toluene

“Benzylmercapturic Acid” enantiomers have been confirmed as biomarkers of exposure to benzene and toluene in human urine . This means that the presence of this compound in urine can indicate exposure to these chemicals, which is useful in occupational health and environmental monitoring .

Chiral Separation

A new benzylureido-β-cyclodextrin-based chiral stationary phase (BzCDP) was successfully used to separate phenylmercapturic acid (PMA) and benzylmercapturic acid (BMA) enantiomers . This indicates that “DL-Benzylmercapturic Acid” can be used in chiral separation, a technique important in pharmaceutical research .

LC-MS/MS Quantitative Method

Based on the optimal chromatographic and mass spectrometry conditions, a new LC-MS/MS quantitative method for the PMA and BMA enantiomers was established . This suggests that “DL-Benzylmercapturic Acid” can be used in the development of new analytical methods .

Medical Research

“2-Acetamido-3-(benzylthio)propanoic acid” has various applications in medical research. In particular, its role in drug development has been explored, and it has been shown to enhance the efficacy of chemotherapy drugs and reduce their toxicity.

Safety and Hazards

The safety data sheet for 2-Acetamido-3-(benzylthio)propanoic acid provides several precautionary statements. It advises against breathing dust/fume/gas/mist/vapours/spray and recommends wearing protective gloves/clothing/eye protection/face protection. It also suggests using the substance only outdoors or in a well-ventilated area .

properties

IUPAC Name |

2-acetamido-3-benzylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c1-9(14)13-11(12(15)16)8-17-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJUXDERNWYKSIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70340041 | |

| Record name | N-Acetyl-S-benzylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetamido-3-(benzylthio)propanoic acid | |

CAS RN |

19538-71-7 | |

| Record name | N-Acetyl-S-benzylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

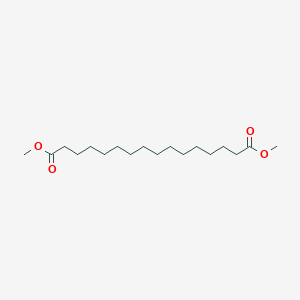

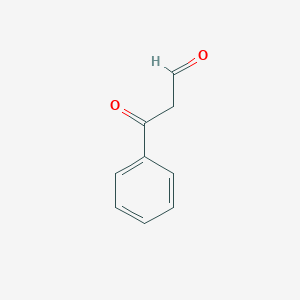

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is the optical resolution of N-Acetyl-S-benzyl-DL-cysteine important in the synthesis of [1,1′ -13C2]-L-cystine?

A1: The synthesis of [1,1′ -13C2]-L-cystine, a specific isotopically labeled form of L-cystine, requires enantiomerically pure L-cysteine as a starting material. N-Acetyl-S-benzyl-DL-cysteine is a racemic mixture, meaning it contains both D- and L-enantiomers. The research paper describes using Aspergillus acylase to selectively hydrolyze the acetyl group from the L-enantiomer []. This enzymatic resolution allows for the isolation of the desired S-benzyl-L-cysteine, which can then be further processed to obtain the final [1,1′ -13C2]-L-cystine product.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-2-[(2-hydroxyethyl)thio]-](/img/structure/B102906.png)